N-Boc-N-desmethyl Zopiclone
Description
Contextualization within Zopiclone (B121070) Metabolism and Pharmacological Research
Zopiclone, a nonbenzodiazepine hypnotic agent of the cyclopyrrolone class, is widely used for the short-term treatment of insomnia. who.inthres.ca Its therapeutic effects, which include sedative, anxiolytic, anticonvulsant, and muscle-relaxant properties, are attributed to its action as a full agonist at the GABAA receptor complex. who.intwikipedia.org Upon administration, zopiclone undergoes extensive metabolism in the liver, primarily through oxidation, demethylation, and decarboxylation. drugbank.comnih.gov This metabolic process yields several derivatives, with N-desmethylzopiclone and zopiclone N-oxide being the two major metabolites. wikipedia.orgoup.com
The study of these metabolites is crucial for understanding the complete pharmacological and toxicological profile of zopiclone. N-desmethylzopiclone, in particular, has garnered attention in pharmacological research due to its own biological activity. wikipedia.org
Significance of N-Desmethyl Zopiclone as a Metabolic Product
N-Desmethylzopiclone, also known as norzopiclone, is formed through the oxidative demethylation of the N-methyl piperazine (B1678402) group of zopiclone. medsafe.govt.nznih.gov It is a significant metabolite, accounting for a notable portion of the administered dose. drugbank.comnih.gov While some sources initially described N-desmethylzopiclone as inactive, more recent studies have revealed that it possesses pharmacological activity, primarily anxiolytic properties, and acts as a partial agonist at GABAA receptors. wikipedia.orgsmw.ch This contrasts with the parent drug, zopiclone, which is a full agonist. wikipedia.org The elimination half-life of N-desmethylzopiclone is approximately 7.4 hours, which is longer than that of zopiclone (around 5 hours). hres.camedsafe.govt.nz
Role of N-Boc Protection in Chemical Synthesis and Research Applications
In the realm of chemical synthesis and analysis, the manipulation of functional groups is a fundamental requirement. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. wikipedia.orgnumberanalytics.com It effectively masks the reactivity of the amine group as a stable carbamate (B1207046), which can be readily removed under acidic conditions. jk-sci.comtotal-synthesis.com This strategy of protection and deprotection is invaluable in multi-step syntheses of complex molecules. numberanalytics.comnumberanalytics.com
N-Boc-N-desmethyl Zopiclone is a derivative where the secondary amine of the piperazine ring in N-desmethylzopiclone is protected by a Boc group. evitachem.com This chemical modification serves several important purposes in a research context. The introduction of the Boc group enhances the stability of the molecule and allows for specific chemical reactions to be carried out on other parts of the molecule without affecting the piperazine nitrogen. evitachem.com
A primary application of this compound is its use as an internal standard in analytical chemistry. evitachem.com For instance, in mass spectrometry-based quantification of zopiclone and its metabolites in biological fluids, a deuterated version of this compound can be synthesized and used to improve the accuracy and precision of the measurement. evitachem.compharmaffiliates.com The Boc group facilitates specific synthetic modifications and purifications, making it a key intermediate in the preparation of analytical standards and in the exploration of the structure-activity relationships of zopiclone derivatives. evitachem.com
Interactive Data Tables
Table 1: Properties of Zopiclone and its Metabolites
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Pharmacological Activity |
| Zopiclone | C17H17ClN6O3 | 388.81 | Hypnotic, anxiolytic, anticonvulsant, myorelaxant (full agonist) wikipedia.orgnih.gov |
| N-Desmethyl Zopiclone | C16H15ClN6O3 | 374.79 | Anxiolytic (partial agonist) wikipedia.orgnih.gov |
| Zopiclone N-oxide | C17H17ClN6O4 | 404.81 | Weakly active hres.cadrugbank.com |
Table 2: Chemical Information for this compound
| Property | Value |
| Chemical Name | [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-(tert-butoxycarbonyl)piperazine-1-carboxylate |
| Molecular Formula | C21H23ClN6O5 |
| Primary Application | Internal standard for quantification of Zopiclone and its metabolites evitachem.com |
Structure
3D Structure
Properties
IUPAC Name |
4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXISODDJDGVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661842 | |
| Record name | tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-62-6 | |
| Record name | 1-[6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl] 4-(1,1-dimethylethyl) 1,4-piperazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N Desmethyl Zopiclone
Strategies for the Synthesis of N-Desmethyl Zopiclone (B121070)
N-Desmethyl Zopiclone is primarily produced by the chemical modification of its parent compound, Zopiclone. The approaches can yield either a racemic mixture or specific, optically pure enantiomers.
The principal method for producing racemic N-Desmethyl Zopiclone involves the N-dealkylation of Zopiclone. google.com This process removes the methyl group from the piperazine (B1678402) ring nitrogen. Several reagents can accomplish this transformation:
Von Braun Reaction Variation: A common and effective method involves treating Zopiclone with 1-chloroethyl chloroformate. This reaction forms a carbamate (B1207046) intermediate, which is subsequently hydrolyzed, typically by heating in methanol (B129727), to yield N-Desmethyl Zopiclone. drugfuture.com This two-step process is noted for providing higher yields compared to other methods. drugfuture.com
Azodicarboxylate Method: Another established route uses diethyl azodicarboxylate (DEAD) in a solvent like boiling toluene. drugfuture.com This is followed by a mild hydrolysis step, for instance, with ammonium (B1175870) chloride in refluxing ethanol (B145695), to produce the final N-demethylated product. drugfuture.com
These synthetic routes provide racemic (±)-N-Desmethyl Zopiclone, which is a white to off-white solid. google.comchemicalbook.com
Producing optically pure enantiomers, (+)-N-Desmethyl Zopiclone or (-)-N-Desmethyl Zopiclone, requires stereoselective techniques. google.com Enantioselective synthesis is critical as different enantiomers of a molecule often possess distinct biological activities. wikipedia.org Two primary strategies are employed:
Synthesis from Chiral Precursors: This approach begins with an optically pure enantiomer of Zopiclone. For example, the resolved (S)-enantiomer of Zopiclone can be subjected to dealkylation using methods described above, such as treatment with 1-chloroethyl chloroformate or diethyl azodicarboxylate (DEAD), to yield the corresponding optically pure (S)-N-Desmethyl Zopiclone. google.comdrugfuture.com The initial resolution of racemic Zopiclone can be achieved using chiral resolving agents like D-malic acid or D-(+)-O,O'-dibenzoyltartaric acid. drugfuture.comdrugfuture.com
Resolution of Racemic N-Desmethyl Zopiclone: Alternatively, the racemic mixture of N-Desmethyl Zopiclone can be separated into its constituent enantiomers. google.com This is accomplished through:
Diastereomeric Salt Formation: A chiral resolving agent, such as L-N-benzyloxycarbonyl phenylalanine (L-ZPA), is reacted with the racemic mixture to form diastereomeric salts. google.comdrugfuture.com These salts have different physical properties, such as solubility, allowing them to be separated by crystallization.
Chiral Chromatography: Techniques like semi-preparative chiral High-Performance Liquid Chromatography (HPLC) can physically separate the enantiomers from the racemic mixture. drugfuture.comgoogle.com
Biocatalysis: Biotransformation using microorganisms presents another avenue. Certain fungi, like strains of Cunninghamella, have demonstrated the ability to enantioselectively metabolize Zopiclone into its active N-Desmethyl Zopiclone metabolite. researchgate.net
Chemical Synthesis Routes for N-Desmethyl Zopiclone
Utilization of N-Boc Protection in Synthetic Pathways
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. In the context of N-Desmethyl Zopiclone, it serves to temporarily block the reactive secondary amine on the piperazine ring, allowing for other chemical modifications to be performed on the molecule. evitachem.com
The synthesis of N-Boc-N-desmethyl Zopiclone involves the reaction of N-Desmethyl Zopiclone with a Boc-donating reagent. The standard procedure is the treatment of N-Desmethyl Zopiclone with di-tert-butyl dicarbonate (B1257347) (Boc)₂O or tert-butyloxycarbonyl chloride. evitachem.com This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the acidic byproduct and drive the reaction to completion. evitachem.com The resulting this compound features the Boc group attached to the piperazine nitrogen, which enhances the compound's stability and utility in subsequent synthetic steps. evitachem.com
Removal of the Boc group is a critical step to restore the amine functionality for further reactions or to obtain the final target compound. A variety of methods are available for N-Boc deprotection, ranging from mild to harsh conditions.
Mild Acidic Cleavage: A method reported to be effective for this compound involves treatment with oxalyl chloride in methanol. evitachem.comnih.govrsc.org This reagent combination allows for the selective removal of the Boc group under mild, room-temperature conditions. nih.govrsc.org
Strong Acidic Cleavage: The most traditional and widely used methods for Boc deprotection involve strong acids. nih.gov Reagents such as trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758), or hydrogen chloride (HCl) in various organic solvents (e.g., dioxane, ethyl acetate) are commonly employed. nih.gov
Introduction of the Boc Group in N-Desmethyl Zopiclone Synthesis
Synthesis of Labeled N-Desmethyl Zopiclone Analogs (e.g., Deuterated Variants)
Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for metabolic studies and as internal standards in quantitative analysis by mass spectrometry. musechem.com Deuterium-labeled N-Desmethyl Zopiclone analogs, such as this compound-d8, have been synthesized for these purposes. musechem.com
The synthesis of these analogs involves incorporating deuterium (B1214612) atoms into the molecular structure. This can be achieved by using deuterated reagents or precursors during the synthesis. evitachem.comresearchgate.net For instance, in the synthesis of this compound-d8, hydrogen atoms on the piperazine ring are replaced with deuterium. evitachem.commusechem.com This is often accomplished by using deuterated building blocks or through catalytic exchange reactions using a deuterium source like heavy water (D₂O) under specific conditions. researchgate.netresearchgate.net The resulting deuterated compound can then be protected with a Boc group as previously described. The increased mass from deuterium labeling allows the compound to be easily distinguished from its non-labeled counterpart in mass spectrometry-based assays, facilitating precise quantification of the drug and its metabolites in biological samples. musechem.com
Metabolic Pathways and Biotransformation Research of N Desmethyl Zopiclone
Enzymatic Formation of N-Desmethyl Zopiclone (B121070) from Zopiclone
The conversion of zopiclone to N-desmethyl zopiclone is an extensive metabolic process mediated by enzymes primarily located in the liver. wikipedia.orgnih.gov This biotransformation, along with the formation of another major metabolite, zopiclone-N-oxide, accounts for a significant portion of the administered zopiclone dose. wikipedia.orghres.ca Only a small fraction, about 4-5%, of zopiclone is excreted from the body unchanged. hres.cahres.ca The N-demethylation reaction is a key pathway in its clearance. nih.gov
The cytochrome P450 (CYP) superfamily of enzymes, which are essential for the metabolism of a wide array of foreign compounds, are the primary catalysts in the demethylation of zopiclone. dntb.gov.uamdpi.com In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoenzymes responsible for this metabolic step. nih.gov
Research consistently identifies Cytochrome P450 3A4 (CYP3A4) as the major isoenzyme responsible for the metabolism of zopiclone. hres.cahres.canih.govhres.ca It plays a pivotal role in both the N-demethylation to form N-desmethyl zopiclone and the N-oxidation to form zopiclone-N-oxide. nih.govsanofi.comhpra.ie Studies have shown a high correlation between CYP3A4 activity (measured by testosterone (B1683101) 6β-hydroxylation) and the rate of formation for both major metabolites. nih.gov The significant role of CYP3A4 means that substances that inhibit or induce this enzyme can alter the plasma levels of zopiclone. hres.casanofi.com For instance, inhibitors like erythromycin (B1671065) and ketoconazole (B1673606) can increase zopiclone concentrations, while inducers such as rifampicin (B610482) can decrease them. hres.cahres.casanofi.com
Zopiclone is a racemic mixture of two enantiomers: (S)-zopiclone (eszopiclone) and (R)-zopiclone. Eszopiclone (B1671324) is the pharmacologically active enantiomer. The metabolism of eszopiclone is also primarily handled by the cytochrome P450 system. In vitro studies have identified that both CYP3A4 and CYP2E1 are the main enzymes involved in the biotransformation of eszopiclone to its primary metabolites, (S)-N-desmethyl zopiclone and (S)-zopiclone-N-oxide. nih.govnumberanalytics.comtexas.govfda.gov
Interactive Data Table: Key Enzymes in Zopiclone Demethylation
| Enzyme | Metabolite Formed | Role | Source |
| CYP3A4 | N-desmethyl zopiclone, Zopiclone-N-oxide | Major isoenzyme in the metabolism of racemic zopiclone and eszopiclone. hres.cahres.canih.govfda.gov | Human Liver Microsomes, Recombinant Enzymes |
| CYP2C8 | N-desmethyl zopiclone | Significant contributor to N-demethylation. nih.govhpra.iediva-portal.org | Human Liver Microsomes, Recombinant Enzymes |
| CYP2E1 | (S)-N-desmethyl zopiclone | Involved in the metabolism of the (S)-enantiomer, eszopiclone. numberanalytics.comfda.gov | In Vitro Studies |
Role of Cytochrome P450 Isoenzymes in Zopiclone Demethylation
Contribution of CYP2C8 to N-Desmethyl Zopiclone Formation
Stereoselective Biotransformation Studies
The pharmacokinetics of zopiclone are stereoselective, meaning the two enantiomers are handled differently by the body. wikipedia.orgnih.gov Following the administration of racemic zopiclone, the plasma concentrations and elimination half-life of the (S)-enantiomer (eszopiclone) are higher than those of the (R)-enantiomer. nih.gov This stereoselectivity extends to its metabolites. The urinary concentrations of the (S)-enantiomers of both N-desmethyl zopiclone and zopiclone-N-oxide are found to be higher than their corresponding (R)-enantiomers. nih.gov
Studies in rats have also revealed stereoselective distribution and potential stereoconversion. nih.gov When the (R)-enantiomer was administered alone, both enantiomers were detected in plasma and brain tissue, suggesting a metabolic conversion of the (R)-form to the active (S)-form. nih.gov Furthermore, biotransformation studies using microbial systems, such as the fungus Cunninghamella elegans, have also demonstrated the capability to perform N-demethylation of zopiclone to yield N-desmethylzopiclone, highlighting the potential for stereoselective metabolism in different biological systems. researchgate.net
Fungal Biotransformation for Enantioselective Production of N-Desmethyl Zopiclone
In the field of biotechnology, microbial biotransformation presents a promising strategy for producing specific drug metabolites. Research has demonstrated that fungi can be employed for the enantioselective production of N-desmethyl zopiclone from its parent compound, zopiclone. researchgate.netrsc.org This method is particularly valuable as certain metabolites may possess their own pharmacological activity. researchgate.net
Studies have successfully used fungi from the genus Cunninghamella to achieve this biotransformation. Specifically, Cunninghamella elegans (ATCC 10028B) and Cunninghamella echinulata var. elegans (ATCC 8688A) have proven capable of metabolizing zopiclone to its active N-desmethyl metabolite, N-desmethyl zopiclone. researchgate.net This fungal-based approach offers a targeted method for obtaining specific enantiomers of the metabolite for further pharmacological investigation. researchgate.netrsc.org
| Fungal Species | Metabolite Produced | Significance |
| Cunninghamella elegans ATCC 10028B | N-desmethyl zopiclone | Demonstrated ability to perform N-demethylation of zopiclone. researchgate.net |
| Cunninghamella echinulata var. elegans ATCC 8688A | N-desmethyl zopiclone | Capable of enantioselective biotransformation of zopiclone. researchgate.net |
Stereochemical Aspects of N-Desmethyl Zopiclone Formation
Zopiclone is a chiral compound, administered as a racemic mixture of two enantiomers: (+)-(S)-zopiclone (eszopiclone) and (-)-(R)-zopiclone. researchgate.netresearchgate.net The pharmacological activity is primarily associated with the (S)-enantiomer. researchgate.net The metabolism of zopiclone, including the N-demethylation that forms N-desmethyl zopiclone, is stereoselective. researchgate.netresearchgate.net
Research in rat models has shown that after administration of racemic zopiclone, the plasma concentrations of (+)-(S)-zopiclone are consistently higher than those of (-)-(R)-zopiclone. researchgate.netresearchgate.net This stereoselectivity extends to its metabolites. Higher concentrations of (+)-(S)-N-desmethyl zopiclone and (+)-(S)-N-oxide zopiclone are observed, confirming the stereoselective disposition of the parent drug. researchgate.netresearchgate.net Animal studies have indicated that no in vivo stereoconversion of eszopiclone to the R-enantiomer occurs. researchgate.net This stereochemical preference is a critical factor in pharmacokinetic and pharmacodynamic studies.
Distribution of N-Desmethyl Zopiclone in Biological Matrices for Research Purposes
Following its formation, N-desmethyl zopiclone is distributed throughout the body and can be detected in various biological tissues and fluids. Its quantification in these matrices is essential for forensic toxicology and pharmacokinetic research. oup.comdiva-portal.org
Tissue and Cellular Localization Studies (e.g., Kidney, Liver, Cytoplasm)
For research purposes, understanding the tissue and cellular distribution of metabolites is fundamental. Database records indicate that N-desmethyl zopiclone has been identified in specific tissues and cellular compartments. Human metabolome data show its presence in the kidney and liver. nih.gov The liver is the primary site of its formation via CYP enzymes, while the kidneys are involved in the excretion of metabolites. hres.canih.gov At a subcellular level, N-desmethyl zopiclone has been localized within the cytoplasm. nih.gov
| Biological Level | Location | Source |
| Tissue | Kidney, Liver | Human Metabolome Database nih.gov |
| Cellular | Cytoplasm | Human Metabolome Database nih.gov |
Distribution in Ex Vivo Samples (e.g., Hair, Urine)
The analysis of N-desmethyl zopiclone in easily accessible biological samples like hair and urine is a cornerstone of forensic and clinical toxicology.
Hair: Hair analysis provides a long-term window of detection for substance use. N-desmethyl zopiclone can be identified in hair segments following the administration of zopiclone. One study that followed a single dose of zopiclone found that both the parent drug and N-desmethyl zopiclone could be detected in hair for up to four months. doi.org In single-dose studies, zopiclone concentrations in hair have been reported in the range of 1.7 to 36 pg/mg. doi.org The analysis of short hair segments (e.g., 5-mm) can aid in determining the timeline of a single intake. doi.org
Urine: Urine is a common matrix for detecting drug use, as metabolites are often concentrated in it. oup.com Due to the relatively short half-life of zopiclone in blood, urine provides a more extended detection window. oup.comoup.com N-desmethyl zopiclone is a principal metabolite found in urine, alongside zopiclone and zopiclone-N-oxide. oup.comwho.int Following a dose of zopiclone, the N-desmethyl metabolite accounts for approximately 15-20% of the dose recovered in urine. diva-portal.orgwho.int A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the simultaneous determination of zopiclone and its metabolites in urine, with a quantifiable range up to 3,000 ng/mL. oup.com
| Matrix | Analyte | Key Research Findings |
| Hair | N-desmethyl zopiclone | Detectable for up to 4 months after a single dose. doi.org Analysis of short segments can help time drug intake. doi.org |
| Urine | N-desmethyl zopiclone | A primary metabolite found in urine, accounting for ~15-20% of a dose. diva-portal.orgwho.int Provides a longer detection window than blood. oup.comoup.com |
Pharmacological and Biological Activity Investigations of N Desmethyl Zopiclone
Assessment of Pharmacological Activity Profile (In Vitro and Non-Human In Vivo)
N-desmethyl zopiclone (B121070) is a principal metabolite of zopiclone, formed through demethylation in the liver. drugbank.comhres.ca Unlike its parent compound, N-desmethyl zopiclone is generally considered to be pharmacologically inactive or weakly active concerning hypnotic and sedative effects. drugbank.comhres.cahres.cae-lactancia.orgsciforum.netannapurnapharmacy.com Studies in animal models have shown that zopiclone itself potentiates narcosis induced by substances like ethanol (B145695) or barbiturates and reduces locomotor activity. hres.caannapurnapharmacy.comnih.gov However, the N-desmethyl metabolite, specifically (S)-desmethylzopiclone, did not significantly alter locomotor activity or performance on the rotarod test in rats at doses below 200 mg/kg, indicating a lack of substantial central nervous system depression or sedative effects at these concentrations. nih.gov
Table 1: Sedative Effects of Zopiclone Derivatives in Animal Models
| Compound | Test | Animal Model | Finding |
|---|---|---|---|
| Zopiclone | Locomotor Activity | Rat | Reduced locomotor activity. nih.gov |
| (S)-Zopiclone | Rotarod Performance | Rat | Disrupted performance at 10 mg/kg. nih.gov |
While lacking significant sedative properties, the (S)-enantiomer of N-desmethyl zopiclone has demonstrated notable anxiolytic (anxiety-reducing) activity in animal models. nih.govwikipedia.org In studies using the elevated plus maze, a standard test for anxiety, (S)-desmethylzopiclone showed effects at the lowest dose compared to other zopiclone derivatives. nih.gov Furthermore, it produced a dose-related anxiolytic effect in the Vogel conflict test in rats. nih.gov These findings suggest that (S)-desmethylzopiclone may produce anxiolytic effects without the pronounced sedation characteristic of its parent compound, zopiclone. nih.gov The metabolite is considered to have predominantly anxiolytic properties. wikipedia.org
Table 2: Anxiolytic Activity of (S)-N-desmethyl zopiclone in Animal Models
| Test | Animal Model | Key Finding |
|---|---|---|
| Elevated Plus Maze | Rat | Altered maze performance at the lowest dose tested among zopiclone derivatives. nih.gov |
Evaluation of Hypnotic and Sedative Properties in Animal Models
Receptor Binding and Mechanism of Action Studies (In Vitro)
The pharmacological actions of zopiclone and its active metabolites are mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor complex, which is a ligand-gated chloride ion channel. hres.cahres.ca Zopiclone acts as a full agonist at this receptor complex, enhancing the inhibitory effects of GABA. drugbank.com The active metabolite, (S)-desmethylzopiclone, also interacts with the GABA-A receptor. nih.gov In vitro studies using recombinant receptors have shown that (S)-desmethylzopiclone potentiates currents evoked by GABA. nih.gov This potentiation is achieved by shifting the GABA dose-response curve to the left, which suggests the compound increases the binding affinity of GABA to its receptor. nih.gov This interaction is dependent on the presence of the gamma-2 (γ2) subunit within the GABA-A receptor complex. nih.gov
Zopiclone is classified as a nonbenzodiazepine hypnotic, yet it binds to the benzodiazepine (B76468) site on the GABA-A receptor complex. hres.cawikipedia.orgcapes.gov.brnih.gov Studies suggest that cyclopyrrolones like zopiclone may bind to a different domain on the GABA-A receptor than benzodiazepines or induce different conformational changes upon binding. capes.gov.brnih.govportico.orgwho.int The binding of zopiclone, unlike hypnotic benzodiazepines, is not facilitated by GABA. capes.gov.brnih.gov
The metabolite (S)-desmethylzopiclone also exhibits benzodiazepine-like actions at GABA-A receptors that contain the γ2 subunit. nih.gov However, some in vivo behavioral studies in rhesus monkeys failed to show benzodiazepine-like or benzodiazepine antagonist-like effects for (S)-N-desmethylzopiclone, suggesting its anxiolytic effects may not result from classical actions at the benzodiazepine receptor site. biopsychiatry.com
Interaction with GABAA Receptor Complex
Comparative Activity Profiles of N-Desmethyl Zopiclone Enantiomers [(S)- vs. (R)-]
Zopiclone is a racemic mixture, meaning it contains two enantiomers, (S)-zopiclone and (R)-zopiclone. ijpsr.com The (S)-enantiomer, also known as eszopiclone (B1671324), is primarily responsible for the therapeutic effects of racemic zopiclone and has a higher affinity for GABA-A receptors than the (R)-enantiomer. portico.orgijpsr.com
This stereoselectivity extends to its metabolite, N-desmethyl zopiclone. The majority of the documented pharmacological activity, particularly the anxiolytic effects, is attributed to the (S)-enantiomer, (S)-desmethylzopiclone. nih.gov In contrast, studies on the parent compound have shown the (R)-enantiomer to have significantly lower efficacy at benzodiazepine receptors. portico.org While detailed comparative studies on the (R)-enantiomer of N-desmethyl zopiclone are limited in the reviewed literature, the pronounced activity of the (S)-enantiomer is a consistent finding. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| N-Boc-N-desmethyl Zopiclone |
| N-Desmethyl Zopiclone |
| (S)-N-desmethylzopiclone |
| Zopiclone |
| (S)-Zopiclone (Eszopiclone) |
| (R)-Zopiclone |
| Midazolam |
| Flumazenil |
| Diazepam |
| Alprazolam |
| Pentobarbitone |
| Ethanol |
(R)-N-desmethyl Zopiclone Activity
There is a notable lack of specific information in the available research literature regarding the distinct pharmacological and biological activities of the (R)-enantiomer of N-desmethyl zopiclone. While studies have examined the stereoselective effects of zopiclone and the activity of the (S)-N-desmethyl metabolite, the (R)-N-desmethyl metabolite has not been a primary focus of the cited investigations.
Contributions to Parent Compound's Overall Effects (in Animal Models)
A number of sources, including product monographs, state that the N-desmethyl metabolite is pharmacologically inactive in animals. hres.cahres.cadrugbank.com These documents indicate that while the N-oxide derivative of zopiclone has weak pharmacological activity, N-desmethyl zopiclone does not contribute to the effects of the parent drug. hres.cahres.ca
In contrast, other research suggests that N-desmethylzopiclone is a pharmacologically active metabolite, exhibiting predominantly anxiolytic properties. wikipedia.org This metabolite has been described as a partial agonist, unlike zopiclone which acts as a full agonist. These findings imply that N-desmethyl zopiclone may play a role in the anxiolytic effects observed with zopiclone administration.
Further complicating the picture, one study in rhesus monkeys failed to demonstrate any benzodiazepine-like or benzodiazepine antagonist-like discriminative stimulus effects for (S)-N-desmethylzopiclone. biopsychiatry.comnih.gov This suggests that any behavioral effects, such as anxiolysis, are not mediated through the benzodiazepine receptor system in the same manner as the parent compound. biopsychiatry.comnih.gov
Table 2: Conflicting Reports on the Activity of N-desmethyl Zopiclone
| Source Type | Reported Activity |
|---|---|
| Product Monographs | Pharmacologically inactive in animals |
| Research Articles & Databases | Pharmacologically active, with predominantly anxiolytic properties; partial agonist |
| Patent | Benzodiazepine receptor agonist |
| Animal Model Study (Discriminative Stimulus) | No benzodiazepine-like effects for the (S)-enantiomer |
Analytical Methodologies for Research on N Desmethyl Zopiclone and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of N-desmethyl zopiclone (B121070) from complex matrices like plasma, urine, and hair. nih.govbioanalysis-zone.com These methods offer high resolution and are often coupled with mass spectrometry for definitive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted method for the simultaneous quantification of zopiclone and its metabolites, including N-desmethyl zopiclone. jneonatalsurg.com This technique provides exceptional sensitivity and specificity, making it ideal for detecting low concentrations in biological fluids. scispace.com Multiple reaction monitoring (MRM) mode is typically employed for quantification, ensuring low background interference. sigmaaldrich.com
Validated LC-MS/MS methods have been established for determining N-desmethyl zopiclone in various matrices such as human plasma, whole blood, and urine. oup.comnih.govinnovareacademics.in For instance, a method for whole blood was developed to quantify zopiclone, N-desmethylzopiclone (NDZOP), and the degradation product 2-amino-5-chloropyridine (B124133) (ACP). nih.gov This method is particularly useful in forensic cases where sample stability is a concern, as it allows for the estimation of the original zopiclone concentration even after degradation. nih.govresearchgate.net The use of UPLC (Ultra-Performance Liquid Chromatography) systems can further enhance separation efficiency and reduce analytical run times to under 5 minutes. scispace.com
Below is a table summarizing typical parameters used in LC-MS/MS analysis for N-desmethyl zopiclone.
Table 1: Examples of LC-MS/MS Methodologies for N-Desmethyl Zopiclone Analysis
| Analyte(s) | Matrix | Chromatographic Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| Zopiclone, N-desmethylzopiclone, Zopiclone-N-oxide | Human Plasma | Chiralpak ADR-H | Ethanol-methanol-acetonitrile (50:45:5, v/v/v) + 0.025% diethylamine | ESI(+)-MS/MS | nih.gov |
| Zopiclone, N-desmethylzopiclone, 2-amino-5-chloropyridine | Whole Blood | Not Specified | Not Specified | LC-MS/MS | nih.gov |
| Zopiclone, N-desmethylzopiclone, Zopiclone-N-oxide | Human Plasma | Not Specified | Not Specified | HPLC-ESI-MS/MS | diva-portal.org |
| Zopiclone, N-desmethylzopiclone, Zopiclone-N-oxide, 2-amino-5-chloropyridine | Urine | Not Specified | Not Specified | LC-MS/MS | oup.comnih.gov |
| Zopiclone and 22 other benzodiazepines | Whole Blood | ACQUITY UPLC BEH C18 | Formic acid in water and acetonitrile | UPLC-MS/MS | scispace.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another robust technique used for the identification and quantification of zopiclone and its metabolites in forensic toxicology. diva-portal.orgzsmu.edu.ua While effective, GC-MS analysis of these compounds can sometimes require a derivatization step to improve their thermal stability and chromatographic properties. diva-portal.org Methods have been developed for the determination of zopiclone in postmortem blood and stomach contents, demonstrating the utility of GC-MS in complex cases. oup.com It is often used as a confirmation tool alongside screening methods. diva-portal.org
Capillary Electrophoresis (CE) for Enantioselective Analysis
Zopiclone is a chiral drug, and its metabolism can be stereoselective. nih.govresearchgate.net Capillary electrophoresis (CE) has emerged as a powerful technique for the enantioselective analysis of zopiclone and N-desmethyl zopiclone. researchgate.netnih.gov CE offers rapid method development, high separation efficiency, and low consumption of reagents. mdpi.com By adding a chiral selector, most commonly a cyclodextrin (B1172386) derivative like carboxymethyl-β-cyclodextrin, to the running buffer, the enantiomers of zopiclone and its metabolites can be successfully resolved. researchgate.netnih.gov Validated CE methods have been applied to quantify the enantiomers in various samples, including tablets, urine, and from fungal biotransformation studies. researchgate.netnih.govnih.gov These studies have confirmed that the (+)-(S)-enantiomers of zopiclone and its metabolites are often present in higher concentrations in biological fluids. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of zopiclone and its derivatives. nih.govkarger.com Various HPLC methods have been developed using different stationary phases and detection systems. nih.govnih.gov Reversed-phase columns, such as Spherisorb ODS-2, are commonly employed. nih.gov Detection is often achieved using UV or fluorescence detectors, with the latter providing high sensitivity. nih.gov An HPLC method with fluorescence detection was developed for the simultaneous determination of zopiclone, N-desmethyl zopiclone, and zopiclone-N-oxide in plasma and urine, with a detection limit of 10 ng/ml for the metabolites. nih.gov Chiral stationary phases, such as those based on amylose (B160209) derivatives, can be used in HPLC systems for enantioselective separation. nih.gov
Spectrometric Methods for Identification and Structural Elucidation
Beyond their use as detectors for chromatography, spectrometric methods are independently employed for the quantification and characterization of N-desmethyl zopiclone and related compounds. Four distinct spectrophotometric methods have been developed for the determination of zopiclone and its degradation product, 2-amino-5-chloropyridine (ACP), including dual wavelength, isoabsorptive ratio, third derivative, and first derivative of ratio spectra methods. nih.gov These methods are valuable for quality control in pharmaceutical formulations. nih.gov
Additionally, a first derivative spectrofluorimetric method has been established for the assay of zopiclone and ACP. nih.gov This technique leverages the inherent fluorescence of the compounds and offers high sensitivity, with a limit of detection for ACP as low as 0.2 ng/mL. nih.gov Such methods can serve as a preliminary tool for detecting zopiclone intake through the analysis of its degradation product in biological fluids like urine and plasma. nih.gov
Sample Preparation Techniques for Various Research Matrices
Effective sample preparation is a critical prerequisite for reliable analysis, aiming to extract and concentrate the analytes of interest while removing interfering substances from the matrix. bioanalysis-zone.com The choice of technique depends on the analyte's properties and the complexity of the research matrix (e.g., blood, plasma, urine, hair). researchgate.netdoi.org
Liquid-liquid extraction (LLE) is a frequently used technique for isolating zopiclone and its metabolites from biological fluids. nih.govwa.gov Various solvent systems are employed, such as dichloromethane-2-propanol or chloroform-isopropanol, often after adjusting the sample pH to optimize extraction efficiency. nih.govnih.gov
Solid-phase extraction (SPE) is another common and effective method, which can be easily automated for high-throughput analysis. mdpi.com Mixed-mode SPE cartridges, such as Oasis MCX, are particularly useful as they can retain a wide range of compounds and allow for specific elution, resulting in cleaner extracts. lcms.cz
For hair analysis, which provides a longer detection window, sample preparation involves washing the hair to remove external contamination, followed by pulverization and extraction, often using an ultrasonic bath to enhance recovery. doi.org In some cases, enzymatic hydrolysis is performed, particularly for urine samples, to cleave conjugated metabolites prior to extraction. lcms.cz
Table 2: Summary of Sample Preparation Techniques
| Technique | Matrix | Key Steps | Target Analytes | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Rat Plasma | Extraction with an organic solvent. | Zopiclone and metabolites | nih.gov |
| Liquid-Liquid Extraction (LLE) | Human Plasma, Urine | Selective extraction with dichloromethane-2-propanol. | Zopiclone, N-oxide and N-desmethyl derivatives | nih.gov |
| Liquid-Liquid Extraction (LLE) | Whole Blood | Extraction with ethyl acetate. | 23 Benzodiazepines and Zopiclone | scispace.com |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Fungal Culture Medium | pH adjustment, use of chloroform (B151607) (extractor) and methanol (B129727) (disperser). | Zopiclone and N-desmethyl zopiclone enantiomers | researchgate.net |
| Solid-Phase Extraction (SPE) | Urine | Enzymatic hydrolysis, extraction on Oasis MCX µElution Plate. | Benzodiazepines and Z-drugs including N-desmethyl zopiclone | lcms.cz |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique for the isolation of zopiclone and its metabolites, including N-desmethyl zopiclone, from biological fluids like plasma and urine. nih.govnih.govresearchgate.netscilit.com This method is based on the differential solubility of the target analytes in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
In a typical LLE procedure for zopiclone and its derivatives, a mixture of dichloromethane (B109758) and 2-propanol has been utilized to extract the compounds from biological samples. nih.govtandfonline.com Another study detailed an LLE protocol for the enantioselective analysis of zopiclone and its metabolites in rat plasma, demonstrating the technique's applicability in stereoselective disposition studies. nih.govresearchgate.net The process generally involves vortexing the sample with the extraction solvent, followed by centrifugation to separate the organic and aqueous layers. The organic layer containing the analytes is then evaporated to dryness and the residue is reconstituted in a suitable solvent for chromatographic analysis. mdpi.com
Key parameters that influence the efficiency of LLE include the choice of organic solvent, the pH of the aqueous phase, and the ratio of the two phases. The selection of an appropriate solvent system is critical to ensure high recovery of the target compounds while minimizing the co-extraction of interfering substances. nih.gov For instance, one validated method for the simultaneous quantification of zopiclone and its metabolites in rat plasma reported mean absolute recoveries of 61.6% and 56.9% for the enantiomers of N-desmethyl zopiclone. nih.gov
Table 1: LLE Method Parameters for Zopiclone and Metabolites
| Parameter | Details | Reference |
|---|---|---|
| Analytes | Zopiclone, N-desmethyl zopiclone, Zopiclone-N-oxide | nih.govnih.gov |
| Matrix | Rat plasma, Human biological fluids | nih.govnih.gov |
| Extraction Solvent | Dichloromethane-2-propanol | nih.gov |
| Recovery (N-desmethyl zopiclone) | 61.6% and 56.9% (for enantiomers) | nih.gov |
| Instrumentation | LC-MS/MS, HPLC | nih.govnih.gov |
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers several advantages, including simplicity, rapidity, low solvent consumption, and high enrichment factors. mdpi.comresearchgate.net This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for mass transfer of the analytes. researchgate.net
A DLLME method coupled with capillary electrophoresis (CE) has been developed for the enantioselective analysis of zopiclone and its active metabolite, N-desmethyl zopiclone. researchgate.net In this method, chloroform and methanol were used as the extraction and disperser solvents, respectively. researchgate.net The optimized method achieved absolute recoveries of 51% for N-desmethyl zopiclone and 82% for zopiclone. researchgate.net DLLME is particularly suited for the extraction and preconcentration of organic compounds from aqueous samples and has been applied in various biomedical analyses. researchgate.netpjps.pk
The efficiency of DLLME is influenced by several factors, including the type and volume of the extraction and disperser solvents, the pH of the sample, and the extraction time. biomedpharmajournal.org The choice of these parameters is crucial for achieving high extraction efficiency and selectivity. mdpi.com
Table 2: DLLME-CE Method for Zopiclone and N-desmethyl Zopiclone
| Parameter | Details | Reference |
|---|---|---|
| Analytes | Zopiclone, N-desmethyl zopiclone | researchgate.net |
| Matrix | Liquid culture medium | researchgate.net |
| Extraction Solvent | Chloroform (100μL) | researchgate.net |
| Disperser Solvent | Methanol (300μL) | researchgate.net |
| Absolute Recovery (N-desmethyl zopiclone) | 51% | researchgate.net |
| Instrumentation | Capillary Electrophoresis (CE) | researchgate.net |
Solid-Phase Microextraction (SPME)
Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample matrix. mdpi.com The analytes are adsorbed onto the fiber, which is then directly introduced into the injection port of a gas chromatograph (GC) or desorbed into a small volume of solvent for liquid chromatography (LC) analysis. mdpi.comspringernature.com
SPME offers the advantages of being a simple, fast, and environmentally friendly technique. mdpi.com The amount of analyte extracted is influenced by factors such as the type and thickness of the fiber coating, extraction time and temperature, sample pH, and agitation. mdpi.com While specific applications of SPME for N-Boc-N-desmethyl zopiclone are not extensively detailed in the provided results, the technique has been used for the analysis of zopiclone and other drugs in biological matrices. springernature.comoup.com The versatility of SPME makes it a potentially valuable tool for the analysis of zopiclone derivatives.
In a broader context, automated in-tube SPME coupled with LC-MS has been used for the determination of benzodiazepines, showcasing the potential for high-throughput analysis. oup.com
Table 3: General Principles of Solid-Phase Microextraction (SPME)
| Principle | Description | Reference |
|---|---|---|
| Mechanism | Adsorption of analytes onto a coated fiber. | mdpi.com |
| Advantages | Solvent-free, simple, fast. | mdpi.com |
| Influencing Factors | Fiber coating, extraction time, temperature, pH. | mdpi.com |
| Coupling Techniques | GC, LC | mdpi.comspringernature.com |
Development and Validation of Analytical Methods for Research
The development and validation of analytical methods are critical to ensure the reliability, accuracy, and precision of research findings. ijpsr.comzsmu.edu.ua For N-desmethyl zopiclone and its derivatives, various analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for their quantification in biological samples. nih.govresearchgate.netnih.gov
Validation of an analytical method typically involves assessing several key parameters, including:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For instance, a validated LC-MS/MS method for zopiclone and its metabolites showed linearity over a concentration range of 7.5–500 ng/mL. nih.gov Another method for zopiclone and N-desmethyl zopiclone was linear from 90–6000 ng/mL and 50–1000 ng/mL, respectively. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are typically expressed as a percentage of the nominal concentration and should be within acceptable limits, often <15%. nih.govresearchgate.net
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. nih.govresearchgate.net
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. ijpsr.com For the enantiomers of zopiclone, an LOQ of 0.500 ng/mL has been achieved. ijpsr.com
Stability: The stability of the analytes in the biological matrix under different storage conditions (e.g., room temperature, refrigerated, frozen) and during the analytical process (e.g., freeze-thaw cycles). researchgate.netsciex.com
A study focusing on the degradation of zopiclone and N-desmethylzopiclone in stored whole blood highlighted the importance of validated methods to accurately estimate the original concentration of the drug, as these compounds can degrade over time. researchgate.netnih.gov This research led to the development of mathematical models to calculate the original zopiclone concentration based on the levels of its degradation product, 2-amino-5-chloropyridine. researchgate.netnih.govdiva-portal.org
Use of Certified Reference Materials and Labeled Standards
Certified Reference Materials (CRMs) and isotopically labeled internal standards are indispensable for the accuracy and quality control of analytical measurements in research involving N-desmethyl zopiclone and its derivatives. cerilliant.combertin-bioreagent.comcaymanchem.comlgcstandards.com
CRMs are highly characterized materials with certified property values, produced under rigorous quality assurance standards such as ISO 17034. caymanchem.comlgcstandards.com They are used for calibration, method validation, and to ensure the traceability of measurement results. caymanchem.com Commercially available CRMs for zopiclone and its metabolites are offered by various suppliers. cerilliant.combertin-bioreagent.comcaymanchem.comcerilliant.com
Isotopically labeled internal standards, such as N-desmethyl zopiclone-d8 and this compound-d8, are crucial for quantitative analysis using mass spectrometry-based methods like LC-MS/MS. evitachem.comveeprho.com These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of stable isotopes (e.g., deuterium). evitachem.comveeprho.com
The use of a labeled internal standard allows for the correction of variations that may occur during sample preparation, extraction, and instrumental analysis, thereby improving the accuracy and precision of the quantification. evitachem.comvulcanchem.com For example, N-desmethyl zopiclone-d8 is used as an internal standard in pharmacokinetic and analytical research. veeprho.comoup.com Similarly, deuterated zopiclone (zopiclone-d4) is used as an internal standard for the quantification of zopiclone. bertin-bioreagent.comcerilliant.com The synthesis of this compound often includes a deuteration step to produce a labeled form for analytical purposes. evitachem.com
Table 4: Examples of Certified Reference Materials and Labeled Standards
| Compound | Type | Application | Reference |
|---|---|---|---|
| Zopiclone | Certified Reference Material | Calibration, quality control | cerilliant.comcaymanchem.com |
| Zopiclone-d4 | Labeled Internal Standard | Quantification by GC-MS or LC-MS | bertin-bioreagent.comcerilliant.com |
| N-Desmethyl Zopiclone-d8 | Labeled Internal Standard | Analytical and pharmacokinetic research | veeprho.comoup.com |
| This compound-d8 | Labeled Internal Standard | Quantification of zopiclone and its metabolites | evitachem.com |
| Zopiclone-d8 N-Oxide | Labeled Internal Standard | Mass spectrometric analysis | vulcanchem.com |
Stability and Degradation Kinetics in Research Matrices
Chemical Stability Studies in Solution and Biological Samples
The stability of N-Boc-N-desmethyl Zopiclone (B121070) is crucial for its application as an analytical standard and research chemical. evitachem.com Generally, it is considered stable under standard laboratory conditions but exhibits sensitivity to moisture and light. evitachem.com The stability in various matrices, such as whole blood and urine, is influenced by several factors, including pH, temperature, and storage duration.
The pH of the matrix is a critical determinant of stability for cyclopyrrolone compounds like Zopiclone and its derivatives.
Acidic Conditions: The Boc protecting group is known to be labile under acidic conditions. The kinetics of HCl-catalyzed deprotection of Boc-protected amines have been shown to follow a second-order dependence on the acid concentration. nih.gov This suggests that in acidic environments, N-Boc-N-desmethyl Zopiclone would likely degrade by cleavage of the Boc group to yield N-desmethyl Zopiclone. In contrast, the parent compound Zopiclone appears to be more stable under acidic conditions, with studies showing that the addition of acid can alleviate its rapid degradation in solution. sciex.com
Neutral and Basic Conditions: Zopiclone and its metabolites are known to be unstable in neutral and particularly in basic (alkaline) solutions. sciex.comresearchgate.net Degradation occurs via chemical hydrolysis, which involves the opening of the cyclopyrrolone ring. researchgate.netdiva-portal.org This instability is pronounced at elevated pH levels in biological samples like urine, leading to the formation of degradation products. researchgate.netdiva-portal.orgnih.gov It is therefore anticipated that this compound would also be susceptible to hydrolysis under basic conditions, similar to its parent compounds.
Table 1: Effect of pH on Zopiclone Stability in Solution
| pH Condition | Stability Profile of Zopiclone | Anticipated Effect on this compound |
| Acidic | Stable; degradation is slowed. sciex.com | Unstable; cleavage of the Boc-protecting group is likely. nih.gov |
| Neutral | Prone to degradation. sciex.com | Prone to degradation. |
| Basic | Unstable; rapid degradation via hydrolysis. researchgate.netdiva-portal.org | Unstable; rapid degradation via hydrolysis. researchgate.netdiva-portal.org |
Temperature is a key factor influencing the rate of chemical degradation.
Studies on Zopiclone in whole blood demonstrate a clear temperature-dependent degradation pattern. nih.gov The compound is highly unstable at ambient (20°C) and refrigerated (4-5°C) temperatures but shows significantly improved stability when frozen at -20°C. nih.govnih.gov For instance, Zopiclone in whole blood is stable for only about one day at room temperature and for less than a month under refrigeration. diva-portal.orgnih.gov In urine samples, the formation of degradation products is accelerated at elevated temperatures, especially when combined with high pH. diva-portal.orgnih.gov Given these findings, this compound is also expected to degrade more rapidly at higher temperatures, and frozen storage is essential to maintain its integrity in biological samples.
Table 2: Stability of Zopiclone in Whole Blood at Different Temperatures
| Storage Temperature | Stability Duration | Reference(s) |
| 20°C (Room Temperature) | Stable for approximately 1 day. | diva-portal.org |
| 5°C (Refrigerated) | Stable for less than 1 month. | nih.gov |
| -20°C (Frozen) | Best storage condition; stable for at least 3 months. | diva-portal.orgnih.gov |
Proper storage is paramount for preventing the degradation of Zopiclone and its derivatives in research samples.
Long-term storage of Zopiclone in post-mortem femoral blood at –20°C for twelve months resulted in a 21% decrease in concentration. diva-portal.org For routine analysis, storing whole blood samples at -20°C is the most effective method to prevent degradation, even for short periods, as freeze-thaw cycles have been shown to have no significant influence on Zopiclone concentration. diva-portal.orgnih.gov In contrast, storage at room temperature can lead to rapid degradation, potentially causing a significant underestimation of the true concentration. diva-portal.org An alternative storage method involves the use of dried blood spots (DBS), which has been shown to increase the stability of Zopiclone compared to liquid blood stored under the same conditions, likely due to the removal of the aqueous phase that facilitates hydrolysis. nih.gov Given its structural similarities and the general sensitivity to hydrolysis, these storage considerations are directly applicable to this compound.
Effects of Temperature on Stability
Formation of Degradation Products (e.g., 2-amino-5-chloropyridine)
The primary degradation product of Zopiclone and its main metabolites, N-desmethyl Zopiclone and Zopiclone N-oxide, is 2-amino-5-chloropyridine (B124133) (ACP). researchgate.netdiva-portal.orgnih.gov This product is formed through the hydrolysis of the cyclopyrrolone structure, particularly under basic pH conditions. researchgate.netdiva-portal.org
Research has confirmed that ACP is formed in equimolar amounts to the Zopiclone that degrades. diva-portal.orgnih.gov This stoichiometric relationship allows for the potential estimation of the original concentration of the parent drug by measuring both the remaining compound and the amount of ACP formed. diva-portal.orgresearchgate.net Since this compound shares the same core structure prone to hydrolysis, it is highly probable that it also degrades to form ACP under similar hydrolytic conditions (i.e., neutral to basic pH). In acidic conditions, the primary degradation product would likely be N-desmethyl Zopiclone, resulting from the cleavage of the Boc group. nih.gov
Implications for Research Sample Handling and Analysis
The inherent instability of this compound and related compounds under common laboratory conditions has significant implications for research.
Sample Collection and Storage: Biological samples, particularly whole blood and urine, must be handled promptly. To prevent degradation, samples should be immediately frozen at -20°C if analysis is not performed on the same day. diva-portal.orgnih.gov The use of preservatives to acidify samples could be a strategy to prevent hydrolysis of the core structure, but this would risk the cleavage of the Boc group, making this approach unsuitable for the analysis of this compound itself. nih.govsciex.com
Analytical Method: When analyzing samples for this compound, it is crucial to consider its potential degradation. Analytical methods should ideally include the quantification of its potential degradation products, such as N-desmethyl Zopiclone (from acid-induced deprotection) and 2-amino-5-chloropyridine (from hydrolysis). diva-portal.orgnih.gov The presence of high concentrations of ACP in a sample can indicate that significant degradation has occurred during storage, and the measured concentration of the parent compound may not be accurate. nih.govresearchgate.net
Interpretation of Results: The pre-analytical factors, especially storage time and temperature, have a profound impact on the final analytical results. nih.gov Researchers must be aware that low or non-detectable levels of this compound could be the result of degradation rather than its absence in the original sample. Therefore, for a correct interpretation, especially in forensic toxicology, the analysis should encompass the parent compound and its key degradation products. diva-portal.org
Structure Activity Relationship Sar Studies and Analog Design
Examination of Structural Features Influencing N-Desmethyl Zopiclone's Biological Activity
N-desmethyl zopiclone (B121070) is a primary metabolite of the hypnotic agent zopiclone. drugbank.comhres.cawho.int Its structure retains the core cyclopyrrolone framework, which includes a pyrrolo[3,4-b]pyrazine system and a 5-chloropyridin-2-yl group, features considered important for the pharmacological activity of the parent compound. nih.govnih.gov However, the defining structural difference is the substitution at the piperazine (B1678402) ring. In N-desmethyl zopiclone, the methyl group attached to the distal nitrogen of the piperazine-1-carboxylate moiety is absent, leaving a secondary amine. nih.gov
This seemingly minor modification leads to a significant alteration in its biological activity profile compared to zopiclone. While zopiclone is a potent sedative-hypnotic that acts as a full agonist at the GABAA receptor complex, N-desmethyl zopiclone is reported to be pharmacologically inactive or only weakly active as a sedative. drugbank.comhres.cagoogle.com The demethylation of the piperazine nitrogen appears to diminish or abolish the compound's affinity for or efficacy at the GABAA receptor's benzodiazepine (B76468) binding site. drugbank.com
Interestingly, some animal models have suggested that the N-desmethyl metabolite may possess anxiolytic effects that are not mediated by the GABAA receptor, indicating that its structural features might allow it to interact with other, as-yet-unidentified biological targets. The key takeaway from SAR analysis is that the N-substituent on the piperazine ring is a critical determinant of GABAA-mediated hypnotic activity. The presence of the secondary amine in N-desmethyl zopiclone renders it largely inactive at this receptor but potentially opens avenues for other pharmacological effects.
Table 1: Comparison of Zopiclone and Its Metabolites This interactive table allows for a comparison of the key biological activities reported for zopiclone and its major metabolites.
| Compound | Primary Target | Reported Biological Activity |
| Zopiclone | GABAA Receptor Complex drugbank.comhres.ca | Potent hypnotic and sedative effects. who.intnih.govhres.ca |
| N-desmethyl Zopiclone | Not definitively established | Reported as inactive or weakly active as a sedative. drugbank.comhres.cagoogle.com Potential anxiolytic effects in animal models not mediated by GABAA receptors. |
| Zopiclone N-oxide | GABAA Receptor Complex google.com | Weakly active metabolite. drugbank.comnih.govgoogle.com |
Design and Synthesis of N-Desmethyl Zopiclone Analogs for SAR Exploration
The structure of N-desmethyl zopiclone provides a valuable scaffold for designing new analogs to further explore the SAR of this chemical class. The secondary amine on the piperazine ring is a chemically versatile position and a prime target for modification. nih.gov Synthetic chemists can create a library of analogs by introducing a variety of chemical groups at this nitrogen atom to probe the steric, electronic, and lipophilic requirements for biological activity.
The synthesis of N-Boc-N-desmethyl Zopiclone is a key example of such a modification. evitachem.com In this process, a tert-butyloxycarbonyl (Boc) protecting group is attached to the secondary amine of N-desmethyl zopiclone. evitachem.com This reaction is typically performed to create a stable intermediate that can be used in further synthetic steps or as an internal standard for analytical purposes. evitachem.com
For SAR exploration, a systematic approach would involve synthesizing a series of N-substituted analogs. This could include:
Alkylation: Introducing small alkyl groups (e.g., ethyl, propyl) to determine if restoring a tertiary amine with different steric bulk than the original methyl group restores or modifies activity.
Acylation: Adding various acyl groups to form amides, which would alter the electronic properties and hydrogen bonding capabilities of the molecule.
Arylation: Attaching aryl rings to explore the impact of larger, aromatic substituents.
By synthesizing these analogs and evaluating their biological activity, researchers can build a comprehensive map of how modifications to the piperazine moiety influence the compound's pharmacological profile.
Modulating Pharmacological Profiles through Chemical Modifications (e.g., Impact of Boc Group if retained in designed analogs)
Chemical modifications, even those intended for synthetic convenience, can dramatically alter a molecule's pharmacological profile. The introduction of the Boc group onto N-desmethyl zopiclone serves as an excellent theoretical example. The Boc group is a sterically bulky and lipophilic moiety used in organic synthesis to "protect" an amine from participating in unwanted reactions. evitachem.com
If an analog were designed where the Boc group was retained as a permanent feature, its pharmacological properties would be expected to differ significantly from both zopiclone and N-desmethyl zopiclone. The large size of the tert-butyl group would likely introduce significant steric hindrance, preventing the molecule from fitting into the binding pocket of the GABAA receptor or any other potential target that N-desmethyl zopiclone might interact with.
Furthermore, the conversion of the basic secondary amine into a non-basic carbamate (B1207046) functional group fundamentally changes the molecule's electronic character and its ability to form ionic interactions. This modification would alter key physicochemical properties such as solubility, lipophilicity, and the ability to cross the blood-brain barrier. Therefore, retaining the Boc group would likely render the compound inactive, or it could potentially lead to an entirely new, unanticipated pharmacological profile. This illustrates a core principle of analog design: every modification, no matter how subtle, has the potential to modulate a compound's interaction with biological systems.
Table 2: Physicochemical Properties of Zopiclone and Derivatives This interactive table provides a summary of the molecular formulas and weights for the compounds discussed.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Zopiclone | C₁₇H₁₇ClN₆O₃ | 388.81 |
| N-desmethyl Zopiclone | C₁₆H₁₅ClN₆O₃ | 374.79 |
| This compound | C₂₁H₂₃ClN₆O₅ | 474.90 evitachem.com |
Advanced Research Applications and Future Directions
Use in Metabolomics and Pharmacometabolomics Research
The study of drug metabolism and its influence on therapeutic outcomes has been significantly advanced by the use of stable, labeled compounds. N-Boc-N-desmethyl Zopiclone (B121070), particularly its deuterated isotopologues like N-Boc-N-desmethyl Zopiclone-d8, serves as a crucial internal standard in metabolomics and pharmacometabolomics research. musechem.com
In these fields, researchers aim to identify and quantify various metabolites in biological samples to understand the metabolic pathways of drugs and their inter-individual variability. The use of a stable, labeled internal standard like this compound-d8 allows for precise and accurate quantification of Zopiclone and its metabolites by mass spectrometry. musechem.com This is essential for correlating drug metabolite concentrations with patient responses, a cornerstone of personalized medicine.
The application of such standards helps in constructing comprehensive metabolic profiles, which can elucidate the biochemical effects of drugs and identify potential biomarkers for efficacy or toxicity. While direct studies on this compound in large-scale metabolomics are not extensively documented, the principles of using Boc-protected and isotopically labeled standards are well-established in drug metabolism research. nih.gov
Application in Investigating Metabolic Enzyme Function and Polymorphisms (in vitro)
The biotransformation of Zopiclone to its primary metabolite, N-desmethylzopiclone, is predominantly mediated by the cytochrome P450 (CYP) isoenzymes, specifically CYP3A4 and CYP2C8. hres.cahres.canafdac.gov.ng Understanding the function and potential genetic polymorphisms of these enzymes is critical for predicting drug-drug interactions and patient-specific metabolic capacities.
In vitro studies using human liver microsomes are a standard method to investigate the activity of these enzymes. In such assays, this compound can be used as a reference standard to accurately quantify the formation of N-desmethylzopiclone. By incubating Zopiclone with liver microsomes and analyzing the resulting metabolites against a known standard, researchers can determine the rate of metabolism and assess the impact of genetic variants or co-administered drugs on enzyme function. hres.canafdac.gov.ng
The stability of the Boc-protected compound ensures its integrity during the experimental process, leading to more reliable and reproducible results. These in vitro findings are crucial for predicting in vivo metabolic clearance and potential adverse drug reactions.
Potential as a Precursor for Novel Chemical Entities in Drug Discovery
The N-desmethylzopiclone scaffold presents a starting point for the synthesis of new chemical entities with potentially novel pharmacological properties. While N-desmethylzopiclone itself is considered pharmacologically inactive, its core structure can be chemically modified to explore new interactions with therapeutic targets. hres.cahres.canafdac.gov.ngsmw.ch
The use of the Boc protecting group in this compound is a key strategy in medicinal chemistry. researchgate.net The Boc group allows for selective chemical reactions on other parts of the molecule without affecting the piperazine (B1678402) nitrogen. evitachem.com This enables chemists to introduce a variety of functional groups to the N-desmethylzopiclone backbone, creating a library of new compounds.
These novel derivatives can then be screened for activity at different receptors or enzymes, potentially leading to the discovery of new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic profiles. The process often involves the synthesis of a range of analogues, followed by biological evaluation to identify promising lead compounds for further development.
Development of Advanced Analytical Techniques for Comprehensive Profiling
The accurate and sensitive detection of Zopiclone and its metabolites is essential in various fields, including clinical pharmacology, forensic toxicology, and doping control. diva-portal.org The inherent instability of Zopiclone and its metabolites in biological samples presents a significant analytical challenge. diva-portal.orgmsacl.orgsciex.com
This compound serves as an invaluable tool in the development and validation of advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comoup.comnih.govnih.gov Its stability makes it an ideal internal standard, ensuring the accuracy and precision of the quantification of the unstable native metabolites.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying N-Boc-N-desmethyl Zopiclone and its metabolites in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying N-desmethyl zopiclone derivatives. Key parameters include using chiral columns (e.g., CHIRALPAK AD) for enantiomeric separation and optimizing mobile phases (e.g., methanol/ammonium acetate mixtures) to resolve structurally similar metabolites. Validation should include linearity (e.g., 0.01–1.0 µg/g), precision (CV <15%), and recovery rates (70–120%) as outlined in pharmacokinetic studies . For urine analysis, hydrolysis steps may be required to detect conjugated metabolites .
Q. How does the stability of this compound in biological samples influence experimental reproducibility?
- Methodological Answer : Stability is pH- and temperature-dependent. In whole blood, N-desmethyl zopiclone degrades by 10–15% within 24 hours at room temperature, necessitating immediate freezing (-20°C) and analysis within 72 hours . For long-term storage, plasma samples should be aliquoted to avoid freeze-thaw cycles. Degradation products (e.g., zopiclone N-oxide) can be monitored using stability-indicating HPLC methods with UV detection at 303 nm .
Q. What physicochemical properties of this compound are critical for bioavailability studies?
- Methodological Answer : Key properties include solubility (highest in acidic media, ~2.5 mg/mL) and apparent oil-water partition coefficients (log P ~1.8), which predict limited gastric absorption and moderate intestinal permeability. Use Caco-2 cell models to confirm high permeability (>1 × 10⁻⁶ cm/s) and evaluate P-glycoprotein (P-gp) transporter involvement, which may reduce bioavailability due to efflux mechanisms .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be optimized during synthesis or analysis?
- Methodological Answer : Enantiomers are resolved using chiral stationary phases (e.g., CHIRALPAK AD) with mobile phases containing chiral additives (e.g., β-cyclodextrin). For synthesis, asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution (e.g., lipase-mediated hydrolysis) can achieve >95% enantiomeric excess. Analytical validation requires measuring enantiomer ratios via circular dichroism or polarimetry, with retention time differences ≥2 minutes in LC-MS .
Q. What strategies reconcile discrepancies in pharmacokinetic data between Zopiclone and its metabolites (e.g., N-desmethyl derivatives)?
- Methodological Answer : Discrepancies arise from metabolic variability (e.g., CYP3A4 polymorphisms) and postmortem redistribution. Use population pharmacokinetic modeling to account for covariates like age, renal function, and co-administered drugs. For forensic studies, correlate plasma concentrations (median 0.80 µg/g in monointoxications) with toxicodynamic endpoints (e.g., respiratory depression) and adjust for postmortem artifacts (e.g., hemolysis) .
Q. How should preclinical studies involving this compound comply with NIH guidelines for experimental rigor?
- Methodological Answer : Follow NIH guidelines for blinding, randomization, and power analysis (n ≥ 6/group for rodent studies). Report detailed methods for sample preparation (e.g., homogenization buffers), statistical tests (e.g., ANOVA with Tukey post-hoc), and raw data deposition in public repositories (e.g., GenBank). Include negative controls (e.g., vehicle-treated samples) to validate assay specificity .
Q. What synthetic routes are feasible for introducing the Boc protecting group to N-desmethyl Zopiclone?
- Methodological Answer : Boc protection is achieved via nucleophilic substitution using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane with a base (e.g., DMAP). Optimize reaction time (4–6 hours) and temperature (0–25°C) to minimize side products (e.g., N-Boc overprotection). Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure by NMR (¹H and ¹³C) and HRMS .
Data Contradiction and Interpretation
Q. How can researchers address conflicting reports on the toxicity of Zopiclone metabolites like N-desmethyl derivatives?
- Methodological Answer : Analyze study design factors: (1) Dose ranges (therapeutic vs. supratherapeutic), (2) Species differences (rodent vs. human CYP450 activity), and (3) Co-ingestants (e.g., ethanol). Use fatal toxicity index (FTI) calculations (fatalities per 1,000 DDD) to contextualize risk. For example, Sweden reported an FTI of 0.15 for zopiclone, indicating lower inherent toxicity compared to benzodiazepines .
Q. Why do oral fluid (OF) concentrations of Zopiclone derivatives vary widely in roadside testing?
- Methodological Answer : Variability stems from OF collection volume (0.07–1.02 mL) and pH-dependent drug partitioning. Use volumetric correction (e.g., weight/volume normalization) and validated cutoff thresholds (e.g., 8 ng/mL for zopiclone in OF). Next-generation devices (e.g., Intercept i2) improve reliability but require protocol standardization (e.g., 15-minute collection window) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
